molecular formula C17H28N2O5 B15180790 Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester CAS No. 83263-69-8

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester

Cat. No.: B15180790
CAS No.: 83263-69-8
M. Wt: 340.4 g/mol
InChI Key: UQYFCQJAESBQLK-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester is a chemical compound with the molecular formula C17H28N2O5 . This compound is known for its complex structure, which includes a carbamic acid ester group, a hydroxy group, and an amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include ethyl chloroformate, isopropylamine, and phenol derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine.

Scientific Research Applications

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, methyl ester
  • Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester

Uniqueness

Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-ethoxyethyl ester is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The presence of the 2-ethoxyethyl ester group may enhance its solubility and stability compared to similar compounds.

Properties

CAS No.

83263-69-8

Molecular Formula

C17H28N2O5

Molecular Weight

340.4 g/mol

IUPAC Name

2-ethoxyethyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

InChI

InChI=1S/C17H28N2O5/c1-4-22-9-10-23-17(21)19-14-5-7-16(8-6-14)24-12-15(20)11-18-13(2)3/h5-8,13,15,18,20H,4,9-12H2,1-3H3,(H,19,21)

InChI Key

UQYFCQJAESBQLK-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O

Origin of Product

United States

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